molecular formula C16H13ClFNO3 B6410411 2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% CAS No. 1261967-20-7

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95%

Cat. No. B6410411
CAS RN: 1261967-20-7
M. Wt: 321.73 g/mol
InChI Key: FZPWKSWSHDMAGS-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid (2C4E3FPA) is a synthetic organic compound with a molecular formula of C13H10ClFO3 and a molar mass of 276.67 g/mol. It is a crystalline solid with a melting point of 127°C. 2C4E3FPA is used in a variety of scientific research applications, and has the potential to be used in many different laboratory experiments.

Mechanism of Action

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% is a strong acid, and its mechanism of action is based on its ability to donate protons. This makes it an effective catalyst for organic reactions, as it can increase the rate of reaction by increasing the number of protons available for reaction.
Biochemical and Physiological Effects
2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of enzymes such as acetylcholinesterase, and to increase the activity of other enzymes such as lipoxygenase and phospholipase A2. It has also been found to have anti-inflammatory, antioxidant, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has many advantages for use in laboratory experiments. It is a strong acid, which makes it useful as a catalyst in organic reactions. It is also relatively stable, and can be stored at room temperature. However, it is also a strong acid, and can be corrosive to some materials, so precautions should be taken when using it in experiments.

Future Directions

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has many potential uses in the future. It has the potential to be used as a catalyst in the synthesis of new compounds, and as a starting material for the synthesis of pharmaceuticals. It could also be used in the synthesis of polymers, as a dye, and as a reagent in organic synthesis. Additionally, further research into its biochemical and physiological effects could reveal new potential applications for this compound.

Synthesis Methods

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% can be synthesized in a two-step process, beginning with the reaction of 4-chlorobenzoyl chloride and 3-fluoro-4-ethoxybenzaldehyde. This reaction yields 4-chloro-3-fluoro-4-ethoxybenzaldehyde, which is then reacted with ethylcarbamoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This yields 2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% as the final product.

Scientific Research Applications

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has many applications in scientific research, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a starting material for the synthesis of pharmaceuticals. It can also be used in the synthesis of polymers, as a dye, and as a reagent in organic synthesis.

properties

IUPAC Name

2-chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-2-19-15(20)12-6-4-10(8-14(12)18)9-3-5-11(16(21)22)13(17)7-9/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPWKSWSHDMAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691924
Record name 3-Chloro-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid

CAS RN

1261967-20-7
Record name 3-Chloro-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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